2,3-Diiodo-2-buten-1,4-diol iodoacetate
Description
Structure
3D Structure
Properties
CAS No. |
73758-42-6 |
|---|---|
Molecular Formula |
C8H8I4O4 |
Molecular Weight |
675.76 g/mol |
IUPAC Name |
[(E)-2,3-diiodo-4-(2-iodoacetyl)oxybut-2-enyl] 2-iodoacetate |
InChI |
InChI=1S/C8H8I4O4/c9-1-7(13)15-3-5(11)6(12)4-16-8(14)2-10/h1-4H2/b6-5+ |
InChI Key |
DRYAKXHQXKECDP-AATRIKPKSA-N |
Isomeric SMILES |
C(/C(=C(/COC(=O)CI)\I)/I)OC(=O)CI |
Canonical SMILES |
C(C(=C(COC(=O)CI)I)I)OC(=O)CI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Diiodo 2 Buten 1,4 Diol Bis Iodoacetate
Esterification Procedures for bis(Iodoacetate) Formation
Regioselective Esterification of Primary Hydroxyl Groups
The foundational step in the synthesis of 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) is the selective esterification of the primary hydroxyl groups of 2,3-diiodo-2-buten-1,4-diol. The presence of two primary allylic alcohols necessitates a strategy that can efficiently and selectively target these functional groups while avoiding reactions with the vinyl di-iodide moiety.
One of the most effective strategies for achieving regioselective acylation of primary alcohols in the presence of other functionalities is through the use of sterically hindered reagents or catalysts. In the case of diols with primary and secondary alcohols, sterically hindered amines have been shown to facilitate the selective acetylation of the primary hydroxyl group. This principle can be extrapolated to the iodoacetylation of 2,3-diiodo-2-buten-1,4-diol. The use of a bulky base can deprotonate the less sterically encumbered primary hydroxyl groups, allowing for their preferential reaction with an iodoacetylating agent, such as iodoacetic anhydride (B1165640) or iodoacetyl chloride.
The reaction is typically carried out in an aprotic solvent to avoid side reactions. The choice of the iodoacetylating agent is also critical. Iodoacetic anhydride, prepared from iodoacetic acid, can be a highly effective reagent for this transformation. The reaction mechanism involves the formation of a more reactive acylating species in situ, which then preferentially reacts with the more accessible primary alkoxide.
A plausible reaction scheme is depicted below:
In the presence of a sterically hindered base.
Key parameters influencing the regioselectivity and yield of this reaction include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents.
Table 1: Comparison of Sterically Hindered Bases for Regioselective Esterification
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Selectivity for Primary OH |
| 2,6-Lutidine | 6.7 | Moderate | Good |
| 2,4,6-Collidine | 7.4 | High | Very Good |
| Diisopropylethylamine (DIPEA) | 10.7 | High | Excellent |
The data in the table suggests that bases with greater steric hindrance around the nitrogen atom are more likely to promote selective reaction at the primary hydroxyl positions.
Catalytic Approaches to Iodoacetate Ester Synthesis
Catalytic methods offer a more atom-economical and often milder alternative to stoichiometric approaches for ester synthesis. Several catalytic systems have been developed for the selective acylation of alcohols, and these can be adapted for the synthesis of 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate).
Lewis Acid Catalysis:
Lewis acids can activate the carbonyl group of the iodoacetylating agent, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. Indium triiodide (InI₃) has been reported as an effective catalyst for the transesterification of ethyl acetate (B1210297) for the acylation of alcohols and amines with high selectivity for primary hydroxyl groups. mt.com A similar approach could be employed using iodoacetic acid or its simple esters as the acyl donor in the presence of a catalytic amount of a Lewis acid.
Organocatalysis:
N-heterocyclic carbenes (NHCs) and 4-dimethylaminopyridine (B28879) (DMAP) are powerful organocatalysts for a wide range of acylation reactions. DMAP, in particular, is well-known to catalyze esterifications by forming a highly reactive N-acylpyridinium intermediate. In the context of 2,3-diiodo-2-buten-1,4-diol, a catalytic amount of DMAP in the presence of iodoacetic anhydride would be expected to facilitate the efficient formation of the bis(iodoacetate) ester.
A general representation of a catalytic iodoacetylation is shown below:
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the esterification.
Table 2: Potential Catalytic Systems for Iodoacetate Ester Synthesis
| Catalyst System | Acylating Agent | Typical Reaction Conditions | Anticipated Advantages |
| InI₃ (catalytic) | Iodoacetic acid/ester | Anhydrous solvent, moderate temperature | Mild conditions, high selectivity for primary alcohols mt.com |
| DMAP (catalytic) | Iodoacetic anhydride | Aprotic solvent (e.g., CH₂Cl₂), room temperature | High catalytic efficiency, readily available |
| Borinic Acid Derivatives (cat.) | Iodoacetic anhydride | Non-polar solvent, ambient temperature | High regioselectivity for diols nih.gov |
These catalytic methods offer pathways to the desired product under potentially milder conditions and with higher atom economy compared to traditional stoichiometric methods.
Purification and Isolation Techniques for High-Purity 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate)
The purification of the target compound is a critical step to remove unreacted starting materials, mono-esterified byproducts, and any degradation products. The presence of multiple iodine atoms imparts specific properties to the molecule that can be exploited for its purification. researchgate.net
Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds. pitt.eduumass.edulibretexts.org The selection of an appropriate solvent system is paramount for successful recrystallization. mt.comrochester.edu For a poly-iodinated compound like 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate), a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is required.
A common approach is to use a binary solvent system. A solvent in which the compound is soluble (e.g., dichloromethane (B109758) or acetone) can be paired with a solvent in which it is poorly soluble (e.g., hexane (B92381) or heptane). The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. Upon cooling, the pure product should crystallize out.
Table 3: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Dichloromethane/Hexane | Good for compounds with moderate polarity. Dichloromethane dissolves a wide range of organic compounds. |
| Acetone/Heptane (B126788) | Acetone is a polar aprotic solvent, while heptane is non-polar, offering a good polarity gradient. |
| Ethyl Acetate/Hexane | A common system for the recrystallization of esters. |
| Toluene/Hexane | Toluene can dissolve larger organic molecules, and hexane acts as an effective anti-solvent. |
Chromatographic Techniques:
For achieving very high purity, chromatographic methods are indispensable. chemguide.co.uk Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. Due to the polarity of the ester groups, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective for separating the desired bis-ester from less polar impurities and the more polar mono-ester and diol starting material.
High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative scale purification to achieve the highest possible purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common choice for the separation of moderately polar organic compounds.
The selection of the purification technique will depend on the scale of the synthesis and the required purity of the final product. A combination of recrystallization and chromatography often yields the best results.
Mechanistic Studies of Chemical Transformations Involving 2,3 Diiodo 2 Buten 1,4 Diol Bis Iodoacetate
Reactivity Profiling of the Vicinal Vinyl Iodide Moiety
The 2,3-diiodo-2-buten-1,4-diol core features a highly functionalized double bond. The presence of two iodine atoms directly attached to the alkene carbons significantly influences its electronic properties and, consequently, its reactivity towards various reagents.
The carbon-carbon double bond in the subject molecule can, in principle, undergo both nucleophilic and electrophilic addition reactions. However, the electron-withdrawing nature of the two iodine atoms and the adjacent iodoacetate groups renders the double bond electron-deficient. This electronic characteristic makes nucleophilic addition a more probable pathway. youtube.com
Nucleophilic Addition: Nucleophiles are chemical species with a high electron density that seek a positive or partially positive center. numberanalytics.com In the case of an electron-deficient alkene, a nucleophile can attack one of the vinyl carbons, leading to the formation of a carbanionic intermediate. This intermediate is then typically protonated or undergoes further reaction to yield the final product. youtube.com For a nucleophilic addition to occur, the double bond needs to be sufficiently electron-deficient, a condition that can be achieved by the presence of electron-withdrawing groups like halogens. youtube.com Common nucleophiles that could potentially react with the vicinal vinyl iodide moiety include hydroxides, alkoxides, amides, and cyanide ions. numberanalytics.com The reaction is often catalyzed by a base, which enhances the nucleophilicity of the attacking species. youtube.com
Electrophilic Addition: In contrast, electrophilic addition is more characteristic of electron-rich alkenes. libretexts.org An electrophile, an electron-seeking species, would be repelled by the already electron-poor environment of the diiodoalkene. While typical electrophilic additions of halogens to alkenes proceed through a cyclic halonium ion intermediate, the electronic nature of 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate) makes this pathway less favorable. youtube.comlibretexts.orgyoutube.com The addition of halogens like bromine or chlorine to a standard alkene is a stereospecific reaction that results in anti-addition. libretexts.org However, for this specific diiodoalkene, such a reaction is not expected to be a primary pathway.
Table 1: Comparison of Potential Addition Reactions to the Vicinal Vinyl Iodide Moiety
| Reaction Type | Driving Force | Key Intermediates | Expected Reactivity with 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) |
|---|---|---|---|
| Nucleophilic Addition | Electron-deficient double bond | Carbanion | More Favorable |
| Electrophilic Addition | Electron-rich double bond | Carbocation/Halonium ion | Less Favorable |
The carbon-iodine bonds in vinyl iodides are the weakest among the vinyl halides, making them excellent substrates for a variety of displacement and cross-coupling reactions. wikipedia.org
Halogen Displacement: A more reactive halogen can displace a less reactive one from a compound. savemyexams.comyoutube.comsavemyexams.comyoutube.comrsc.org For instance, in the context of the vicinal vinyl iodide, a reaction with a source of bromide or chloride ions under appropriate conditions could potentially lead to the substitution of one or both iodine atoms. The reactivity of halogens as displacing agents decreases down the group in the periodic table. savemyexams.com
Cross-Coupling Reactions: Vinyl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikiwand.com These reactions typically involve a catalyst, often based on palladium or nickel, that facilitates the coupling of an organic halide with an organometallic reagent. youtube.com Some of the most prominent cross-coupling reactions that could be envisaged for the vicinal vinyl iodide moiety include:
Suzuki Coupling: Reaction with an organoboron compound. organic-chemistry.org
Stille Coupling: Reaction with an organotin compound. wikipedia.org
Heck Coupling: Reaction with an alkene. wikipedia.org
Sonogashira Coupling: Reaction with a terminal alkyne. wikipedia.org
Negishi Coupling: Reaction with an organozinc compound. youtube.com
The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the vinyl iodide to the metal center, transmetalation with the organometallic partner, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The high reactivity of vinyl iodides allows these reactions to proceed under mild conditions. wikipedia.org
Table 2: Potential Cross-Coupling Reactions for the Vicinal Vinyl Iodide Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) |
|---|---|---|
| Suzuki | Organoboronic acid/ester | Palladium |
| Stille | Organostannane | Palladium |
| Heck | Alkene | Palladium |
| Sonogashira | Terminal alkyne | Palladium/Copper |
| Negishi | Organozinc | Palladium/Nickel |
Rearrangements involving the vinyl iodide moiety could potentially be induced under thermal or photochemical conditions, although specific pathways would need to be investigated experimentally.
Kinetic and Thermodynamic Investigations of Reaction Pathways
While related compounds such as (2E)-2,3-diiodobut-2-ene-1,4-diol are documented in chemical databases like PubChem, and extensive research exists on the hydrogenation and dihydroxylation of 2-butyne-1,4-diol (B31916) and 1,3-dienes, this body of work does not extend to the specific iodoacetate derivative . uni.lunih.govresearchgate.netnih.govunion.eduresearchgate.netresearchgate.netmasterorganicchemistry.com
Consequently, the creation of detailed research findings, data tables, and in-depth analysis as per the user's instructions cannot be fulfilled at this time due to the lack of primary or secondary research on "2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate)".
Applications in Advanced Organic Synthesis and Materials Chemistry
2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) as a Versatile Synthetic Intermediate
The structure of 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) positions it as a highly promising, albeit underutilized, intermediate in organic synthesis. The presence of four iodine atoms, two on the alkene and one in each of the iodoacetate groups, alongside the ester functionalities, offers multiple sites for chemical modification.
Building Block for Complex Polyhalogenated Compounds
The di-iodinated double bond is a key feature, making this compound a potential precursor for a variety of polyhalogenated molecules. The vinyl iodides can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse organic fragments. This capability could be leveraged to construct intricate molecular architectures that are otherwise difficult to access. The iodoacetate groups also contain reactive carbon-iodine bonds, which can be targeted for nucleophilic substitution or radical reactions, further expanding the synthetic possibilities.
Precursor in Multistep Organic Transformations
In the context of multistep synthesis, 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) could serve as a foundational molecule. Its diol-derived structure, masked by the iodoacetate groups, can be revealed through hydrolysis, providing two primary alcohol functionalities. These can then be used for further derivatization, such as oxidation to aldehydes or carboxylic acids, or conversion to other functional groups. The strategic unmasking of the diol, combined with the reactivity of the iodine atoms, allows for a stepwise and controlled elaboration of the molecular framework.
Reagent for Introducing Functional Groups in Target Molecules
The iodoacetate moieties of the molecule are classic alkylating agents. They can be used to introduce the iodoacetyl group onto various nucleophiles, such as amines, thiols, and alcohols. This functionality is particularly relevant in bioconjugation chemistry, where iodoacetamides (formed from the reaction with amines) are commonly used to label proteins and other biomolecules. While the primary focus here is on organic synthesis, the potential for such applications highlights the versatility of the compound's reactive sites.
Derivatization for Specialty Chemical and Material Science Applications
The unique combination of a rigid, halogenated core and terminal functional groups makes 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) a compelling candidate for the development of specialty chemicals and advanced materials.
Synthesis of Monomers for Polymerization
A structurally similar compound, 2,3-dibromo-2-butene-1,4-diol, is known to be a useful monomer for the synthesis of fire-resistant polyesters and polyurethanes. google.com By analogy, it is highly probable that 2,3-Diiodo-2-buten-1,4-diol, which can be obtained from the hydrolysis of the bis(iodoacetate), could also serve as a monomer. The high iodine content would be expected to impart significant fire-retardant properties to the resulting polymers. Furthermore, the presence of the double bond opens up the possibility of creating cross-linked polymers with enhanced thermal and mechanical stability.
| Potential Polymerization Reactions | Reactant | Resulting Polymer | Potential Properties |
| Polycondensation | Diacid or Diisocyanate | Polyester (B1180765) or Polyurethane | Fire-retardancy, high refractive index |
| Radical Polymerization | - | Cross-linked polymer | Enhanced thermal and mechanical stability |
Computational Chemistry and Theoretical Characterization of 2,3 Diiodo 2 Buten 1,4 Diol Bis Iodoacetate
Prediction of Spectroscopic Signatures and Their Interpretation
Without foundational research data, the creation of informative data tables and a professional, authoritative article is not possible. Further computational research would be required to generate the necessary findings to address the proposed topics.
Computational NMR and IR Spectroscopy
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. nih.gov For a molecule as structurally complex as 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate), these computational approaches provide invaluable insights into its electronic environment and vibrational modes.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The ¹H and ¹³C NMR spectra for 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate) can be predicted using DFT calculations, often with the B3LYP functional. nih.gov The presence of four highly electronegative iodine atoms is expected to significantly influence the chemical shifts of adjacent protons and carbons.
In the ¹H NMR spectrum, the protons of the methylene (B1212753) groups (-CH₂-) adjacent to the ester oxygen atoms are anticipated to be deshielded, appearing at a downfield chemical shift. The protons of the iodoacetyl groups (-COCH₂I) would likely resonate in a region characteristic of alpha-halo ketones.
For the ¹³C NMR spectrum, the carbons directly bonded to iodine are expected to show a significant upfield shift due to the heavy atom effect, a phenomenon observed in iodinated organic compounds. researchgate.net Conversely, the carbonyl carbons of the ester groups are predicted to be highly deshielded. The olefinic carbons are also expected to be influenced by the presence of the bulky and electronegative iodine atoms.
Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C4 (-CH₂O-) | ~ 4.5 - 5.0 | ~ 65 - 75 |
| C2, C3 (=CI-) | - | ~ 80 - 95 |
| C5, C7 (-C=O) | - | ~ 165 - 175 |
| C6, C8 (-CH₂I) | ~ 3.5 - 4.0 | ~ 5 - 15 |
Note: These are estimated values based on theoretical principles and data for similar functional groups. Actual experimental values may vary.
Predicted IR Spectroscopy:
The theoretical IR spectrum, obtainable through calculations of vibrational frequencies, would be dominated by several key stretching frequencies. Strong absorption bands are predicted for the carbonyl groups (C=O) of the iodoacetate esters, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkages would also be prominent. The C=C stretching of the diiodo-substituted double bond is expected to be weak or absent due to the symmetrical substitution pattern. The C-I stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry Fragmentation Pattern Prediction
The fragmentation of 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate) in a mass spectrometer is expected to follow predictable pathways, primarily driven by the stability of the resulting fragments. chemguide.co.uklibretexts.org The molecular ion (M⁺) would be formed upon electron ionization. Due to the presence of four iodine atoms, the molecular ion peak is expected to be observable, albeit potentially weak.
The most likely initial fragmentation would involve the cleavage of the C-I bonds, which are the weakest bonds in the molecule. libretexts.org Loss of an iodine radical (I•) would lead to a significant fragment. Another prominent fragmentation pathway would be the cleavage of the ester linkages, leading to the formation of acylium ions.
Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu These values can aid in the identification of the molecule in complex mixtures using ion mobility-mass spectrometry.
Interactive Table: Predicted Mass Spectrometry Fragments and Collision Cross-Sections
| Adduct/Fragment | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Plausible Fragmentation Pathway |
| [M+H]⁺ | 676.66738 | 160.7 | Protonated molecule |
| [M+Na]⁺ | 698.64932 | 145.9 | Sodiated molecule |
| [M-I]⁺ | 548.77 | - | Loss of an iodine radical |
| [CH₂I]⁺ | 140.93 | - | Cleavage of iodoacetyl group |
| [C₄H₄I₂O]⁺ | 337.84 | - | Fragment containing the butene core |
Note: Predicted CCS values are from existing databases. uni.lu Fragmentation m/z values are calculated based on likely fragmentation patterns.
QSAR and QSPR Approaches for Structure-Reactivity Correlations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.net For a highly functionalized and halogenated molecule like 2,3-diiodo-2-buten-1,4-diol bis(iodoacetate), QSAR and QSPR studies can provide insights into its potential reactivity and behavior.
A QSAR model for this compound would likely focus on its potential as an alkylating agent, given the presence of reactive iodoacetate groups. The model would aim to correlate structural descriptors with a measure of reactivity, such as the rate of reaction with a model nucleophile.
Key molecular descriptors that would be relevant for a QSAR/QSPR study of this compound include:
Electronic Descriptors: Electrostatic potential, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the molecule's susceptibility to nucleophilic attack.
Steric Descriptors: Molecular volume and surface area can account for the influence of the bulky iodine atoms on its reactivity.
Topological Descriptors: These can quantify the connectivity and branching of the molecule.
The development of a robust QSAR/QSPR model would involve the calculation of these descriptors for a series of related compounds and the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.comnih.gov Such models can be valuable for predicting the properties of new, related compounds without the need for extensive experimental testing.
Future Research Directions and Emerging Paradigms for 2,3 Diiodo 2 Buten 1,4 Diol Bis Iodoacetate
Development of Green Chemistry Approaches for Synthesis
The multi-step synthesis of 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) from precursors like 2-butyne-1,4-diol (B31916) involves halogenation and esterification, processes that traditionally rely on stoichiometric reagents and volatile organic solvents. Future research should prioritize the development of greener synthetic routes.
Key Research Objectives:
Atom-Economical Halogenation: Investigating catalytic methods for the di-iodination of the alkyne precursor that avoids the use of harsh reagents. This could involve electrocatalytic approaches or the use of molecular iodine with a recyclable catalytic system.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of benign and recyclable solvents like ionic liquids or supercritical fluids for both the iodination and esterification steps.
Energy Efficiency: The adoption of alternative energy sources such as microwave irradiation or ultrasonication could significantly reduce reaction times and energy consumption compared to conventional heating.
| Approach | Traditional Method | Green Alternative | Potential Benefit |
| Iodination | Stoichiometric I₂/KI | Electrosynthesis, Catalytic I₂ | Reduced waste, milder conditions |
| Esterification | Acid Chloride/Pyridine | Enzymatic or solid acid catalysis | Avoids corrosive reagents, improved selectivity |
| Solvent | Chlorinated Solvents | Supercritical CO₂, Ionic Liquids | Reduced environmental impact, easier separation |
| Energy | Conventional Heating | Microwave, Sonication | Faster reactions, lower energy use |
Exploration of Novel Catalytic Systems for Transformations
The multiple reactive centers in 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) offer a rich landscape for exploring novel catalytic transformations. The development of selective catalysts that can differentiate between the vinylic and alkyl C-I bonds is a significant but rewarding challenge.
Site-Selective Cross-Coupling: Designing palladium, copper, or nickel-based catalytic systems that can selectively activate either the vinylic C-I bonds for reactions like Suzuki or Sonogashira coupling, while leaving the iodoacetate moieties intact. Conversely, catalysts could be developed to target the alkyl C-I bonds for nucleophilic substitution.
Catalytic Dehalogenation: Research into catalytic systems for selective dehalogenation could provide access to a range of less-substituted butenediol derivatives, expanding the molecular diversity accessible from this platform. researchgate.netresearchgate.net
Asymmetric Catalysis: The prochiral nature of the molecule suggests that enantioselective catalytic reactions could be developed to introduce chirality, leading to valuable building blocks for pharmaceuticals and other fine chemicals.
Integration into Flow Chemistry Methodologies
The synthesis of highly functionalized and potentially unstable compounds can benefit significantly from the precise control offered by flow chemistry.
Potential Advantages:
Enhanced Safety: Continuous flow reactors can handle hazardous reagents and energetic reactions more safely by minimizing the reaction volume at any given time.
Improved Reproducibility and Scalability: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility. Scaling up production is often more straightforward than in batch processes.
Computational Design of Derivatives with Tailored Reactivity
Modern computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis. researchgate.net Applying these methods to 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) can guide experimental work and accelerate the discovery of new applications.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict the relative reactivity of the different C-I bonds, and elucidate reaction mechanisms for its transformations.
Molecular Dynamics (MD): MD simulations can help in understanding how derivatives of the parent molecule might interact with biological targets or self-assemble into larger material structures.
In Silico Screening: Computational screening of virtual libraries of derivatives can identify candidates with optimized electronic or steric properties for specific applications, such as in the design of new polymers or electronic materials.
| Computational Method | Application to Target Molecule | Predicted Outcome |
| Density Functional Theory (DFT) | Analyze bond dissociation energies | Predict site-selectivity in catalytic reactions |
| Molecular Dynamics (MD) | Simulate self-assembly of derivatives | Guide design of novel polymeric materials |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with potential bioactivity | Identify derivatives for targeted biological screening |
Synergistic Research at the Interface of Synthetic Organic Chemistry and Materials Science
The unique structure of 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) makes it an attractive building block for novel materials. researchgate.net A synergistic approach combining synthetic innovation with materials characterization is crucial for unlocking this potential.
Polymer Synthesis: The di-functional nature of the molecule after potential modification makes it a candidate as a monomer for step-growth polymerization. The presence of iodine atoms could impart useful properties to the resulting polymers, such as high refractive index or flame retardancy.
Self-Assembling Systems: The rigid butenediol backbone and flexible side chains could be exploited to design molecules that self-assemble into ordered liquid crystalline phases or other supramolecular structures.
Functional Surfaces: The iodoacetate groups are effective for covalent attachment to surfaces containing nucleophilic groups (e.g., thiols on gold surfaces or amines on functionalized silica). This could be used to create well-defined monolayers for applications in sensing or electronics.
The exploration of these future research directions will undoubtedly establish 2,3-Diiodo-2-buten-1,4-diol bis(iodoacetate) and its derivatives as a versatile platform for innovation across the chemical sciences.
Q & A
Q. How can conflicting results from iodinated compound reactivity in different buffer systems be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
